molecular formula C10H9F3O3 B13537906 2-(2-(Trifluoromethoxy)phenyl)propanoic acid

2-(2-(Trifluoromethoxy)phenyl)propanoic acid

Katalognummer: B13537906
Molekulargewicht: 234.17 g/mol
InChI-Schlüssel: UKFXGWFAKOKSLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Trifluoromethoxy)phenyl)propanoic acid: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethoxy group, a functional group known for its electron-withdrawing effects and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to attach the propanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability .

Wirkmechanismus

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of both the trifluoromethoxy group and the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .

Eigenschaften

Molekularformel

C10H9F3O3

Molekulargewicht

234.17 g/mol

IUPAC-Name

2-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)7-4-2-3-5-8(7)16-10(11,12)13/h2-6H,1H3,(H,14,15)

InChI-Schlüssel

UKFXGWFAKOKSLI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1OC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.